molecular formula C23H31N3 B602180 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine CAS No. 132810-75-4

2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

Numéro de catalogue: B602180
Numéro CAS: 132810-75-4
Poids moléculaire: 349.52
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C23H31N3 and its molecular weight is 349.52. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary targets of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine are dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A . These receptors play a crucial role in neurotransmission, affecting mood, reward, and cognition.

Mode of Action

This compound binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity . It has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors . This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively .

Biochemical Pathways

The compound’s action on dopamine and serotonin receptors affects the dopaminergic and serotonergic pathways, respectively. By inhibiting these receptors, it reduces the neurotransmission of dopamine and serotonin, which can help alleviate symptoms of mental disorders like schizophrenia .

Pharmacokinetics

For a similar compound, blonanserin, it has been reported that it has a tmax of 15 h and a bioavailability of 55% . The Tmax has been observed to be prolonged and relative bioavailability increased when administered with food . Blonanserin has a Vc of 9500 L and a Vt of 8560 L for a total Vd of 18060 L .

Result of Action

The molecular and cellular effects of this compound’s action result in reduced dopaminergic and serotonergic neurotransmission. This is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can prolong Tmax and increase relative bioavailability

Activité Biologique

The compound 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (CAS Number: 5400-87-3) is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of the compound is C29H43N5C_{29}H_{43}N_5, and it features a hexahydrocycloocta[b]pyridine core with an ethylpiperazine substituent. The structural complexity contributes to its interaction with various biological targets.

PropertyValue
Molecular Weight469.69 g/mol
Density1.33 g/cm³
LogP2.027
PSA (Polar Surface Area)49.66 Ų

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Monoamine Oxidase Inhibition : Compounds related to hexahydrocycloocta[b]pyridine derivatives have shown inhibitory effects on monoamine oxidases (MAO A and B), which are critical in the metabolism of neurotransmitters. For instance, some derivatives demonstrated IC50 values around 1 μM for MAO A inhibition .
  • Cholinesterase Inhibition : The compound may also inhibit cholinesterases (AChE and BChE), which are important for neurotransmission regulation. Similar compounds have shown moderate inhibition with IC50 values ranging from 7 to 8 μM .
  • Antagonistic Activity : The potential for antagonistic activity at various receptor sites has been suggested, particularly regarding nicotine receptors, which could imply applications in neuropharmacology .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Notable findings include:

  • Substituent Effects : The presence of piperazine moieties enhances binding affinity to target receptors, while variations in phenyl substituents can modulate selectivity towards MAO isoforms .
  • Hydrophobic Interactions : The hydrophobic nature of the hexahydrocycloocta[b]pyridine core plays a significant role in its interaction with lipid membranes and receptor sites .

Case Studies

  • Inhibition Studies : In a study evaluating various derivatives against MAO and cholinesterase enzymes, several compounds exhibited significant inhibitory activity, suggesting that modifications to the piperazine or phenyl groups could enhance potency .
  • Neuroprotective Effects : Preliminary data suggest that compounds similar to 2-(4-Ethylpiperazin-1-yl)-4-phenyl derivatives may provide neuroprotective effects by modulating neurotransmitter levels through MAO inhibition .
  • Analgesic Properties : Some derivatives have been predicted to exhibit analgesic properties based on computational models assessing their interaction with pain pathways .

Propriétés

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3/c1-2-25-14-16-26(17-15-25)23-18-21(19-10-6-5-7-11-19)20-12-8-3-4-9-13-22(20)24-23/h5-7,10-11,18H,2-4,8-9,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZWMAZYZSGLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.